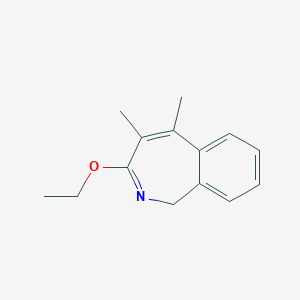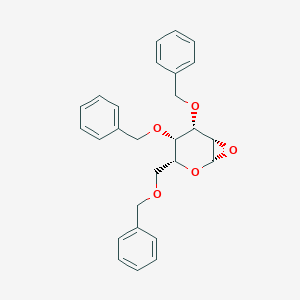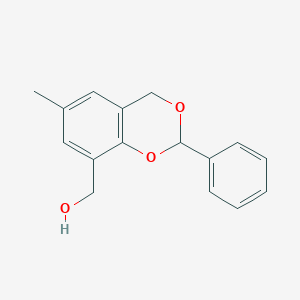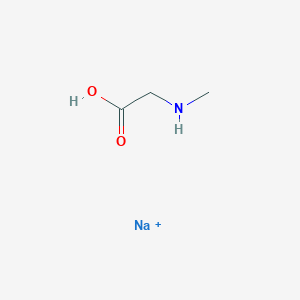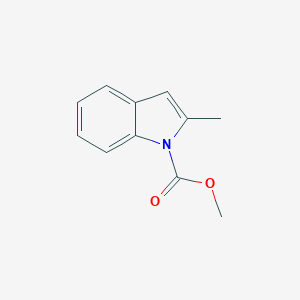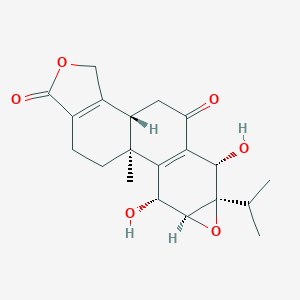
Tripdioltonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripdioltonide is a natural product derived from the plant Tripterygium wilfordii Hook F, also known as thunder god vine. It has been used in traditional Chinese medicine for centuries to treat various inflammatory and autoimmune diseases. In recent years, tripdioltonide has gained attention in the scientific community for its potential therapeutic applications in treating cancer, autoimmune diseases, and inflammation.
Wirkmechanismus
The mechanism of action of tripdioltonide is not fully understood, but it is believed to act through several pathways. One of the main pathways is through the inhibition of NF-κB, a transcription factor that plays a crucial role in regulating inflammation and immune responses. Tripdioltonide has also been shown to inhibit the activation of T cells, which are involved in the immune response. Additionally, tripdioltonide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Tripdioltonide has been shown to have several biochemical and physiological effects on the body. It has been demonstrated to reduce inflammation by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to suppress the immune response by inhibiting the activation of T cells. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tripdioltonide in lab experiments is its potent anti-inflammatory and immunosuppressive properties. This makes it an ideal candidate for studying the immune response and inflammation in various diseases. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, making it a promising candidate for studying the mechanisms of cancer cell death.
One of the main limitations of tripdioltonide in lab experiments is its potential toxicity. It has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments. Additionally, the complex synthesis process of tripdioltonide can make it difficult and expensive to obtain for lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of tripdioltonide. One area of research is the development of novel tripdioltonide derivatives with improved efficacy and reduced toxicity. Another area of research is the study of tripdioltonide in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of tripdioltonide in treating other diseases, such as Alzheimer's disease and diabetes, is an area of active research.
Synthesemethoden
The synthesis of tripdioltonide is a complex process that involves several steps. The first step involves the extraction of the active ingredient from the plant Tripterygium wilfordii Hook F. This is followed by purification and isolation of the compound using various chromatographic techniques. The final step involves the chemical synthesis of tripdioltonide using organic synthesis methods.
Wissenschaftliche Forschungsanwendungen
Tripdioltonide has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that tripdioltonide exhibits potent anti-inflammatory, immunosuppressive, and antitumor properties. It has been demonstrated to be effective in treating several autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
149183-67-5 |
|---|---|
Produktname |
Tripdioltonide |
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(1S,3R,4S,6R,7S,11R)-3,7-dihydroxy-1-methyl-6-propan-2-yl-5,14-dioxapentacyclo[9.7.0.02,8.04,6.012,16]octadeca-2(8),12(16)-diene-9,15-dione |
InChI |
InChI=1S/C20H24O6/c1-8(2)20-16(23)13-12(21)6-11-10-7-25-18(24)9(10)4-5-19(11,3)14(13)15(22)17(20)26-20/h8,11,15-17,22-23H,4-7H2,1-3H3/t11-,15+,16-,17-,19-,20+/m0/s1 |
InChI-Schlüssel |
OJOZVNYJCMKPSU-BXCTWWAJSA-N |
Isomerische SMILES |
CC(C)[C@@]12[C@@H](O1)[C@@H](C3=C([C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC5=C4COC5=O)C)O |
SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
Kanonische SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
Andere CAS-Nummern |
149183-67-5 |
Synonyme |
tripdioltonide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



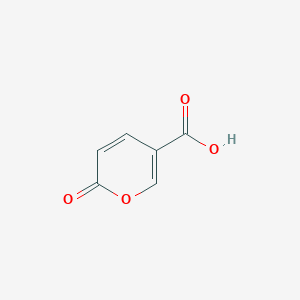
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

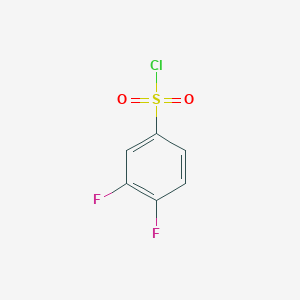
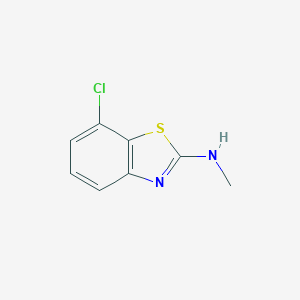
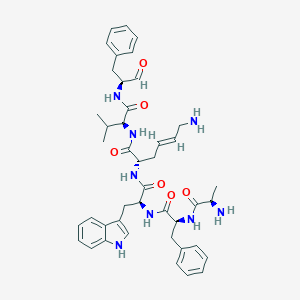
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
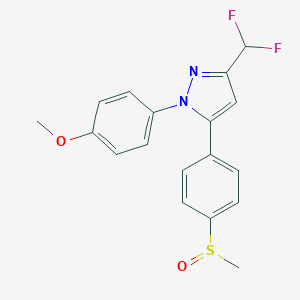
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
